

Spectral Data Analysis of Methyl Homovanillate: A Technical Guide

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Compound of Interest

Compound Name: Methyl homovanillate

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for **Methyl Homovanillate** (Methyl 4-hydroxy-3-methoxyphenylacetate), a key metabolite and versatile chemical intermediate. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and data interpretation.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for **Methyl Homovanillate**, providing a clear and concise reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.56	s	2H	-CH ₂ -
3.68	s	3H	-COOCH ₃
3.86	s	3H	Ar-OCH ₃
5.60	s	1H	Ar-OH
6.69	d, J=8.0 Hz	1H	Ar-H
6.72	d, J=1.8 Hz	1H	Ar-H
6.82	dd, J=8.0, 1.8 Hz	1H	Ar-H

¹³C NMR (Carbon NMR) Data[1]

Chemical Shift (δ) ppm	Carbon Type	Assignment
40.5	CH ₂	-CH ₂ -
51.9	CH ₃	-COOCH ₃
55.8	CH ₃	Ar-OCH ₃
112.5	CH	Aromatic CH
115.4	CH	Aromatic CH
121.8	CH	Aromatic CH
126.3	C	Aromatic C
144.9	C	Aromatic C-O
146.6	C	Aromatic C-O
172.5	C	C=O (Ester)

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450	Strong, Broad	O-H Stretch (Phenolic)
3000-2850	Medium	C-H Stretch (Aliphatic)
1735	Strong	C=O Stretch (Ester)
1605, 1515	Medium	C=C Stretch (Aromatic)
1270, 1150	Strong	C-O Stretch (Ester and Ether)

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum[1]

m/z	Relative Intensity (%)	Assignment
196	45	[M] ⁺ (Molecular Ion)
137	100	[M - COOCH ₃] ⁺
122	20	[M - COOCH ₃ - CH ₃] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectral data are crucial for reproducibility and comparative analysis.

NMR Spectroscopy

Sample Preparation: **Methyl Homovanillate** (5-10 mg) was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

¹H NMR Parameters:

- Pulse Program: zg30
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Spectral Width: 8278 Hz
- Acquisition Time: 3.98 s

¹³C NMR Parameters:

- Pulse Program: zgpg30
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Spectral Width: 24038 Hz
- Acquisition Time: 1.36 s

Infrared (IR) Spectroscopy

Sample Preparation: A thin film of neat **Methyl Homovanillate** was prepared between two potassium bromide (KBr) plates.

Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

Parameters:

- Scan Range: 4000 - 400 cm⁻¹
- Resolution: 4 cm⁻¹
- Number of Scans: 16

Mass Spectrometry (MS)

Sample Introduction: The sample was introduced via a direct insertion probe into the ion source.

Instrumentation: The mass spectrum was obtained using a Thermo Scientific DSQ II single quadrupole GC/MS instrument operating in electron ionization (EI) mode.

Parameters:

- Ionization Energy: 70 eV
- Source Temperature: 230 °C
- Scan Range: 40 - 450 m/z

Visualizations

The following diagrams illustrate key experimental workflows and molecular fragmentation pathways, providing a visual aid for understanding the analytical processes.

General workflow for the spectral analysis of a chemical compound.
*Key fragmentation pathways of **Methyl Homovanillate** in EI-MS.*

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References

- 1. Methyl 4-hydroxy-3-methoxyphenylacetate | C₁₀H₁₂O₄ | CID 85214 - PubChem [pubchem.ncbi.nlm.nih.gov]
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